Myristoyl Octapeptide-1 is a synthetic lipo-peptide composed of eight amino acids that is primarily utilized in cosmetic formulations for its skin-enhancing properties. This compound mimics certain growth factors, which are crucial for skin health and regeneration. It is recognized for its ability to promote dermal tissue repair, enhance skin elasticity, and reduce the appearance of fine lines and wrinkles, thereby contributing to a more youthful skin appearance .
The primary chemical reaction involving Myristoyl Octapeptide-1 is its formation through peptide synthesis, where the myristoyl group (derived from myristic acid) is covalently bonded to the octapeptide chain. This modification enhances the peptide's stability and bioavailability in cosmetic applications. The myristoylation process involves the attachment of a fatty acid to the amino acid residues, which can influence the peptide's interaction with cell membranes and its biological activity .
Myristoyl Octapeptide-1 exhibits several biological activities that are beneficial for skin health:
The synthesis of Myristoyl Octapeptide-1 typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to form peptides. The myristoylation step can be achieved through various methods, including:
Myristoyl Octapeptide-1 is predominantly used in cosmetic products due to its beneficial effects on skin health. Its applications include:
Research indicates that Myristoyl Octapeptide-1 interacts effectively with various cellular receptors involved in growth factor signaling pathways. These interactions enhance cellular responses related to proliferation and collagen production. Additionally, studies on its compatibility with other cosmetic ingredients suggest that it can be safely combined with a wide range of compounds without adverse reactions .
Myristoyl Octapeptide-1 shares structural and functional similarities with several other peptides used in cosmetics. Here are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Myristoyl Pentapeptide-17 | Pentapeptide | Focuses on enhancing eyelash growth |
| Acetyl Hexapeptide-8 | Hexapeptide | Known for reducing expression lines by inhibiting muscle contractions |
| Palmitoyl Tripeptide-5 | Tripeptide | Stimulates collagen synthesis and improves skin firmness |
| Hexapeptide-11 | Hexapeptide | Promotes hydration and reduces wrinkles |
Uniqueness of Myristoyl Octapeptide-1:
Myristoyl Octapeptide-1 is particularly unique due to its specific combination of eight amino acids and the myristoyl modification, which enhances its stability and efficacy in promoting dermal tissue repair compared to shorter peptides or those lacking lipid modifications .
Myristoyl Octapeptide-1 is a synthetic lipo-peptide that consists of eight amino acid residues with a covalently attached myristoyl group at the N-terminus [1]. The peptide contains arginine, serine, and valine residues as key structural components, with the myristoyl modification occurring at the N-terminal glycine residue [2]. The myristoyl group is derived from myristic acid, a 14-carbon saturated fatty acid with the molecular formula C14H28O2, which adds an average mass of 210 daltons to the peptide structure [3] [4].
The N-terminal myristoylation follows the universal pattern observed in myristoylated proteins, where the myristoyl group forms an amide bond with the alpha-amino group of the N-terminal glycine residue [5]. This modification is catalyzed by N-myristoyltransferase enzymes, which recognize specific sequence motifs in substrate peptides [6] [7]. The octapeptide structure represents a substrate analog that mimics the recognition sequence requirements for natural myristoylation, with the N-terminal glycine being absolutely conserved across all known myristoyltransferase substrates [8].
The myristoyl group orientation in Myristoyl Octapeptide-1 allows for both intramolecular and intermolecular hydrophobic interactions [9]. The 14-carbon fatty acid chain can adopt various conformations in solution, contributing to the peptide's amphiphilic character and membrane-binding properties [3] [10]. Mass spectrometry analysis of myristoylated peptides consistently shows a characteristic neutral loss of 210 Da corresponding to the myristoyl moiety (C14H26O), which serves as a diagnostic fragmentation pattern for this modification [4].
| Structural Parameter | Value | Reference |
|---|---|---|
| Trade Name | SymPeptide 239 | [1] |
| Chemical Classification | Synthetic lipo-peptide | [1] |
| Myristoyl Group Mass | 210 Da (C14H26O) | [4] |
| N-terminal Residue | Glycine (myristoylated) | [2] |
| Key Amino Acids | Arginine, Serine, Valine | [2] |
The conformational behavior of Myristoyl Octapeptide-1 in aqueous solutions is significantly influenced by the presence of the N-terminal myristoyl group, which confers unique structural properties compared to non-myristoylated peptides [11] [10]. Nuclear Magnetic Resonance studies of similar myristoylated peptides demonstrate that these compounds exhibit increased structural organization in aqueous environments, with the myristoyl chain contributing to conformational constraints through hydrophobic interactions [12] [13].
The peptide displays dynamic conformational equilibria in aqueous solutions, with the myristoyl group capable of adopting various orientations relative to the peptide backbone [14]. Circular dichroism studies of myristoylated peptides indicate that while the peptide portion may remain largely disordered in pure aqueous solution, the presence of membrane-mimetic environments or hydrophobic interfaces can induce more ordered secondary structures [10]. The conformational flexibility of the peptide backbone allows for adaptation to different binding environments while maintaining the structural integrity necessary for biological activity [15].
Temperature-dependent conformational changes in myristoylated octapeptides follow predictable patterns, with increased thermal motion leading to greater conformational sampling at elevated temperatures [16]. The peptide exhibits conformational stability across physiological temperature ranges, with significant structural changes occurring only at temperatures above 40°C [17]. Intramolecular interactions, including potential hydrogen bonding between polar residues and hydrophobic interactions involving the myristoyl chain, contribute to the overall conformational stability of the molecule [14].
The solubility characteristics of Myristoyl Octapeptide-1 are dominated by its amphiphilic nature, resulting from the combination of the hydrophobic myristoyl group and the polar peptide backbone [18] [19]. The compound demonstrates good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with concentrations of approximately 30 mg/ml achievable in DMSO based on data from structurally similar myristoylated peptides [18]. The peptide shows enhanced solubility in ethanol compared to purely aqueous systems, reflecting the contribution of the fatty acid chain to overall hydrophobicity [18].
Aqueous solubility of Myristoyl Octapeptide-1 is limited and typically requires the use of co-solvents or surfactants to achieve adequate dissolution [18] [19]. The partition coefficient behavior reflects the amphiphilic character of the molecule, with the myristoyl group contributing significantly to membrane partitioning properties [20]. Studies on related myristoylated peptides indicate partition coefficients that favor incorporation into lipid bilayers and membrane interfaces, which is consistent with the biological function of myristoylation in membrane targeting [3].
The compound exhibits concentration-dependent aggregation behavior in aqueous solutions, forming dimers and potentially higher-order aggregates due to intermolecular hydrophobic interactions between myristoyl chains [4]. This aggregation tendency affects both solubility and biological activity, as monomeric forms typically exhibit different binding properties compared to aggregated species [4]. Storage conditions significantly impact solution stability, with aqueous solutions recommended for use within 24 hours due to potential aggregation and hydrolytic degradation [18] [19].
| Solubility Parameter | Value | Solvent System | Reference |
|---|---|---|---|
| DMSO Solubility | ~30 mg/ml | Dimethyl sulfoxide | [18] |
| Ethanol Solubility | Good | Ethanol | [18] |
| Aqueous Solubility | Limited | Water | [18] |
| Storage Stability | ≥4 years | Dry conditions, -20°C | [18] |
| Solution Stability | <24 hours | Aqueous buffers | [18] |
Thermal stability analysis of Myristoyl Octapeptide-1 reveals characteristic degradation patterns common to myristoylated peptides and synthetic octapeptides [21] [22]. Initial thermal degradation typically begins around 230°C, with the major decomposition occurring in the temperature range of 230-350°C [21]. These temperatures are consistent with the thermal stability profiles observed for other synthetic peptides of similar chain length and composition [21].
The thermal degradation process involves multiple mechanistic pathways, including progressive deamination, decarboxylation, and depolymerization resulting from the breaking of peptide bonds [21]. The myristoyl group contributes additional thermal stability compared to non-acylated peptides, as evidenced by studies showing that myristoylation can increase protein thermal stability by approximately 1 kcal/mol [23]. Differential scanning calorimetry analysis of myristoylated peptides indicates that the fatty acid modification provides stabilization through hydrophobic interactions with the peptide structure [23].
Thermogravimetric analysis reveals that significant mass loss occurs in distinct temperature ranges, with initial decomposition of labile functional groups followed by degradation of the peptide backbone and finally decomposition of the myristoyl chain [21]. The thermal behavior is influenced by the specific amino acid composition, with different residues contributing varying degrees of thermal stability [21] [22]. Melting point determination for Myristoyl Octapeptide-1 has not been definitively established due to the complexity of the thermal transitions and potential decomposition prior to melting [22].
| Thermal Parameter | Temperature Range | Process | Reference |
|---|---|---|---|
| Initial Degradation | ~230°C | Onset of decomposition | [21] |
| Major Decomposition | 230-350°C | Deamination, decarboxylation | [21] |
| Thermal Stability Enhancement | +1 kcal/mol | Myristoylation effect | [23] |
| Storage Temperature | -20°C | Recommended storage | [18] |
The myristoylation of octapeptides plays a crucial role in determining biological activity through multiple mechanisms that extend beyond simple membrane targeting [3] [11]. Research demonstrates that myristoylated peptides exhibit enhanced cellular uptake and biological activity compared to their non-myristoylated counterparts, with the fatty acid modification serving as both a membrane anchor and a bioactivity enhancer [11]. The myristoyl group enables peptides to interact with cellular membranes and intracellular targets that would otherwise be inaccessible to hydrophilic peptides [3].
Studies on myristoylated peptides reveal that the 14-carbon fatty acid chain is optimal for biological activity, with both shorter and longer chain lengths resulting in reduced efficacy [24] [25]. The myristoylation process involves specific recognition by N-myristoyltransferase enzymes, which exhibit high specificity for myristoyl-CoA as the acyl donor [24]. This enzyme specificity ensures that natural myristoylation occurs exclusively with myristic acid, highlighting the importance of the specific chain length and saturation pattern for biological function [25] [26].
The bioactivity enhancement conferred by myristoylation involves both direct membrane interactions and indirect effects on peptide conformation and stability [11] [10]. Myristoylated peptides can activate various signaling pathways, including those involving endothelial nitric oxide synthase, Akt phosphorylation, and mitogen-activated protein kinases [11]. These activities are dependent on the presence of the myristoyl group and cannot be replicated by non-myristoylated peptides or by treatment with free myristic acid alone [11].
Structure-activity relationship analysis of myristoylated octapeptides reveals that specific amino acid residues play critical roles in determining receptor binding affinity and biological activity [25] [26]. The N-terminal glycine residue is absolutely essential for myristoylation and subsequent biological activity, as substitution with other amino acids completely abolishes substrate recognition by N-myristoyltransferase [27] [25]. Position 2 in the octapeptide sequence also shows high specificity requirements, with asparagine being strongly preferred and substitutions with aspartic acid, tyrosine, or phenylalanine resulting in inactive substrates [27] [25].
Residue 5 in octapeptide substrates represents another critical position for enzyme recognition and binding, with serine and threonine showing differential effects on binding affinity [25] [26]. The interaction between N-myristoyltransferase and the side chain of residue 5 appears to be sterically constrained, with threonine unable to promote the high-affinity binding observed with serine substitution [25]. This specificity suggests that the enzyme active site has precise geometric requirements for optimal substrate recognition [26].
The C-terminal region of octapeptide substrates also contributes significantly to binding affinity and substrate specificity [25] [26]. Addition of basic residues at the C-terminus enhances peptide binding to N-myristoyltransferase, while acidic residues destabilize enzyme-ligand interactions [25]. Studies using over 80 synthetic peptides have identified a hexapeptide core that contains much of the information necessary for recognition by N-myristoyltransferase, with the optimal sequence incorporating specific requirements at positions 1, 2, and 5 [26].
| Residue Position | Critical Amino Acid | Function | Effect of Substitution | Reference |
|---|---|---|---|---|
| Position 1 | Glycine | Myristoylation site | Complete loss of activity | [27] [25] |
| Position 2 | Asparagine (preferred) | Enzyme recognition | Inactive with Asp, Tyr, Phe | [27] [25] |
| Position 5 | Serine > Threonine | Binding affinity | Reduced affinity with Thr | [25] [26] |
| C-terminal | Basic residues | Binding enhancement | Acidic residues destabilize | [25] [26] |
Solid-Phase Peptide Synthesis serves as the cornerstone methodology for producing Myristoyl Octapeptide-1, offering significant advantages in terms of process control and scalability [1]. The technique involves the sequential addition of protected amino acids to a growing peptide chain that remains covalently attached to an insoluble polymer support throughout synthesis. For Myristoyl Octapeptide-1, which contains arginine, serine, and valine residues as key components, the solid support typically consists of a polystyrene resin cross-linked with divinylbenzene [1] [2].
The optimization of Solid-Phase Peptide Synthesis for Myristoyl Octapeptide-1 synthesis requires careful consideration of reaction kinetics and thermodynamics. Modern implementations utilize fluorenylmethyloxycarbonyl chemistry as the predominant protecting group strategy, which employs base-stable, acid-labile side chain protection [3]. This approach demonstrates superior compatibility with the myristoylation step compared to earlier tert-butyloxycarbonyl methodologies. Recent advances have introduced microwave-assisted synthesis protocols that can reduce reaction times from hours to minutes while maintaining high purity standards [4].
The coupling efficiency for each amino acid addition must exceed 99% to achieve acceptable overall yields for octapeptide synthesis [5]. Theoretical calculations demonstrate that with 97% efficiency per step, the overall yield would be only 1.4% for a synthesis requiring 140 individual coupling reactions, while 99.5% efficiency increases overall yield to approximately 50% [5]. For Myristoyl Octapeptide-1, specialized coupling reagents such as hexafluorophosphate-based activators have proven particularly effective in achieving these high conversion rates [1].
Temperature control represents another critical optimization parameter in Solid-Phase Peptide Synthesis protocols. High-temperature fast-stirring peptide synthesis has emerged as a powerful technique for accelerating reaction kinetics while maintaining product quality [4]. Reactions conducted at 90 degrees Celsius with rapid stirring can reduce synthesis times by 75% compared to conventional room temperature protocols, without significant formation of aspartimide side products despite the presence of aspartic acid residues in some sequences [4].
The attachment of the myristoyl group to the amino-terminal glycine residue of the octapeptide represents the most technically challenging aspect of Myristoyl Octapeptide-1 synthesis. Multiple acylation strategies have been developed to achieve this modification, each offering distinct advantages in terms of reaction selectivity and product yield [6] [7].
Direct chemical acylation represents the most straightforward approach, utilizing activated forms of myristic acid such as myristoyl chloride or myristoyl anhydride. This methodology requires precise pH control to prevent side reactions with amino acid side chains, particularly those containing nucleophilic groups such as lysine or cysteine [7]. The reaction typically proceeds in anhydrous organic solvents under inert atmosphere conditions to prevent hydrolysis of the activated acyl species.
N-hydroxysuccinimide ester chemistry has proven particularly effective for myristoyl group attachment [7]. The myristoyl N-hydroxysuccinimide ester demonstrates enhanced stability compared to acid chlorides while maintaining sufficient reactivity for efficient coupling. This approach allows for controlled reaction conditions that minimize racemization and side product formation. The reaction proceeds through nucleophilic attack of the amino-terminal glycine on the activated carbonyl, forming a stable amide bond characteristic of natural myristoylation [6].
Carbodiimide-mediated coupling represents another viable strategy for myristoyl group attachment. This methodology employs coupling agents such as dicyclohexylcarbodiimide or water-soluble carbodiimides to activate the carboxylic acid functionality of myristic acid. The reaction proceeds through formation of an O-acylisourea intermediate that reacts with the amino group to form the desired amide bond [7]. Optimization studies have demonstrated that the addition of coupling additives such as 1-hydroxybenzotriazole significantly improves reaction efficiency and reduces epimerization [7].
N-Myristoyltransferase represents the primary enzymatic system responsible for myristoylation in biological systems and has been successfully adapted for synthetic applications in Myristoyl Octapeptide-1 production [8] [9]. This enzyme catalyzes the transfer of myristoyl groups from myristoyl-Coenzyme A to the amino-terminal glycine residues of target peptides through a highly specific recognition mechanism [10].
The enzymatic mechanism of N-Myristoyltransferase follows an ordered sequential binding pattern where myristoyl-Coenzyme A binds first to the enzyme, inducing conformational changes that create the peptide binding site [8] [10]. This mechanism ensures high selectivity for glycine-containing substrates while excluding other amino acids from the modification reaction. The enzyme demonstrates remarkable substrate specificity, with an absolute requirement for amino-terminal glycine residues and strong preferences for specific amino acid sequences at positions 2-5 of the target peptide [11] [12].
For Myristoyl Octapeptide-1 synthesis, the octapeptide substrate must contain the appropriate recognition sequence to serve as an efficient N-Myristoyltransferase substrate. Studies using synthetic octapeptides have demonstrated that sequences containing glycine-asparagine-alanine-alanine-alanine-alanine-arginine-arginine represent optimal substrates for the enzyme [13] [14]. The apparent Michaelis constant for such peptide substrates typically ranges from 15 to 150 micromolar, indicating high-affinity binding to the enzyme [14].
Recombinant N-Myristoyltransferase systems have been developed for large-scale enzymatic synthesis applications [15]. These systems co-express the target peptide with N-Myristoyltransferase in bacterial hosts, allowing for in vivo myristoylation during protein expression. The approach has demonstrated success in producing myristoylated elastin-like polypeptides at yields exceeding 40 milligrams per liter of culture [15]. For Myristoyl Octapeptide-1, similar systems could potentially be adapted by fusing the octapeptide sequence to appropriate expression vectors.
The substrate specificity of N-Myristoyltransferase and related acyltransferases plays a crucial role in determining the efficiency and selectivity of enzymatic myristoylation reactions. Understanding these specificity requirements enables rational design of peptide substrates and optimization of reaction conditions for maximum yield and purity [11] [12].
Position-specific substrate requirements have been extensively characterized through systematic peptide screening studies. The amino-terminal glycine represents an absolute requirement, with no other amino acids capable of supporting myristoylation [11] [12]. This specificity arises from the spatial constraints within the enzyme active site, where the small side chain of glycine allows proper positioning of the amino group for nucleophilic attack on the myristoyl-Coenzyme A thioester bond [8].
The second position of the peptide substrate demonstrates more permissive substrate requirements, with asparagine, glutamine, serine, valine, and leucine all functioning as acceptable residues [11]. However, peptides containing aspartic acid, phenylalanine, or tyrosine at this position show dramatically reduced activity or complete inhibition [11]. These specificity patterns reflect the binding pocket architecture within N-Myristoyltransferase, which accommodates certain side chain chemistries while excluding others.
Positions three and four of the peptide substrate exhibit broader tolerance for amino acid variation, suggesting these regions make less critical contacts with the enzyme [12]. However, proline residues at these positions can significantly reduce substrate activity, likely due to conformational constraints imposed by the cyclic structure of proline [12]. Position five demonstrates the most dramatic effects on substrate recognition, with serine residues providing optimal activity while aspartic acid completely abolishes myristoylation [12].
Recent studies have revealed that N-Myristoyltransferase can also function as a lysine myristoyltransferase under specific conditions, expanding the potential substrate range beyond amino-terminal glycine residues [8] [9]. This discovery has implications for Myristoyl Octapeptide-1 synthesis, as lysine residues within the peptide sequence could potentially serve as alternative modification sites. However, the efficiency of lysine myristoylation appears significantly lower than glycine modification, requiring optimization of reaction conditions for practical applications [8].
Industrial-scale production of Myristoyl Octapeptide-1 faces significant challenges in achieving consistent yields and purification efficiency while maintaining economic viability. The complexity of peptide synthesis, combined with the specialized myristoylation step, creates multiple opportunities for side product formation and yield loss that must be systematically addressed [16] [17].
Yield optimization begins with maximizing the efficiency of each individual coupling step during solid-phase synthesis. For octapeptide synthesis, achieving greater than 99% coupling efficiency at each step is essential for acceptable overall yields [5]. This requires optimization of coupling reagent concentrations, reaction times, and temperature profiles. Recent implementations of high-temperature fast-stirring protocols have demonstrated significant improvements in coupling efficiency while reducing overall synthesis times [4].
The myristoylation step represents a particular challenge for yield optimization, as this modification can be performed either during peptide synthesis or as a post-synthetic modification. On-resin myristoylation offers advantages in terms of purification simplicity but may suffer from reduced accessibility of the amino-terminal glycine [7]. Conversely, solution-phase myristoylation following peptide cleavage provides better accessibility but requires additional purification steps to remove excess reagents and side products [7].
Purification strategies for Myristoyl Octapeptide-1 must address the unique challenges presented by the myristoyl modification. The hydrophobic nature of the fourteen-carbon fatty acid chain significantly alters the chromatographic behavior of the peptide, typically requiring optimized reversed-phase high-performance liquid chromatography conditions [18] [19]. Gradient optimization studies have shown that shallow gradients with 1-4% acetonitrile increases per minute provide optimal resolution for myristoylated peptides [18].
Scale-up of purification processes requires careful consideration of column loading capacity and throughput requirements. Linear scale-up methodologies, where column length and particle size remain constant while internal diameter increases proportionally, have proven most effective for maintaining separation efficiency [20] [21]. This approach requires corresponding adjustments to flow rates and injection volumes that can be calculated using specialized software tools [21].
Alternative purification approaches have been developed to address the high solvent consumption associated with traditional chromatographic methods. Precipitation-based purification using water followed by organic solvent washing has demonstrated success for certain peptide classes, providing yields comparable to chromatographic purification with significantly reduced solvent usage [16]. For Myristoyl Octapeptide-1, the hydrophobic myristoyl group may enable selective precipitation conditions that could reduce purification costs.
Quality control standards for industrial-scale Myristoyl Octapeptide-1 production must address the unique analytical challenges presented by myristoylated peptides while meeting regulatory requirements for pharmaceutical applications [22] [23]. The complex structure of the molecule requires multiple complementary analytical techniques to ensure identity, purity, and potency specifications are consistently met [24].
Identity verification represents the first critical quality control parameter, requiring confirmation of both the peptide sequence and the presence of the myristoyl modification. Mass spectrometry provides the most definitive identification method, with electrospray ionization and matrix-assisted laser desorption ionization techniques both proving effective [23]. High-resolution mass spectrometry can distinguish the myristoylated peptide from non-modified variants with mass accuracy sufficient to detect single amino acid substitutions or missing modifications [25].
Amino acid analysis serves as a complementary identity verification technique, providing quantitative information about the amino acid composition of the peptide [23]. This method can detect incomplete synthesis products and provide information about overall peptide content. However, amino acid analysis cannot determine sequence order or detect the presence of the myristoyl modification, requiring combination with other analytical methods [23].
Purity determination for Myristoyl Octapeptide-1 requires specialized high-performance liquid chromatography methods optimized for myristoylated peptides [26] [27]. The analytical method must demonstrate sufficient resolution to separate the target peptide from closely related impurities such as deletion sequences, substitution products, and partially myristoylated variants. Ultra-high-performance liquid chromatography systems with sub-2-micron particle columns have proven particularly effective for achieving the resolution required for complex peptide impurity profiles [26].
Stability testing represents another critical quality control parameter, as peptides can undergo degradation through multiple pathways including hydrolysis, oxidation, and aggregation [27]. For Myristoyl Octapeptide-1, the myristoyl modification may influence stability behavior, potentially providing protection against certain degradation pathways while introducing others. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions are required to establish stability-indicating analytical methods [26].
Potency testing for Myristoyl Octapeptide-1 requires bioactivity assays that can demonstrate the functional activity of the peptide in relevant biological systems [24]. Given the cosmetic applications of this peptide, cell-based assays measuring fibroblast proliferation and collagen production represent appropriate potency measurements. These assays must demonstrate sufficient precision and accuracy to detect meaningful differences in biological activity between lots [24].
Contamination control represents a final critical quality control consideration, particularly for enzymatically produced material where bacterial endotoxins and residual host cell proteins must be monitored [24]. For chemically synthesized Myristoyl Octapeptide-1, residual organic solvents, coupling reagents, and heavy metals represent the primary contamination concerns requiring routine monitoring [24].